molecular formula C12H14BrClN4O B13106598 cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol

cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol

Cat. No.: B13106598
M. Wt: 345.62 g/mol
InChI Key: LMIPEYVDELYMCY-UHFFFAOYSA-N
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Description

cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol is a complex organic compound with a molecular formula of C12H14BrClN4O. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine ring system, which is a fused heterocyclic structure containing both pyrazole and pyrimidine rings. The compound also features a cyclobutanol moiety, which is a four-membered ring with an alcohol functional group.

Preparation Methods

The synthesis of cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol involves several steps. The starting materials typically include 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine and 1-methylcyclobutanol. The synthetic route involves the following steps:

    Nucleophilic Substitution Reaction: The 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine undergoes a nucleophilic substitution reaction with an amine to form the corresponding amino derivative.

    Alkylation: The amino derivative is then alkylated with 1-methylcyclobutanol under basic conditions to form the final product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and reduce production costs. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of the reactions.

Chemical Reactions Analysis

cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups using reagents such as sodium iodide or silver nitrate.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

    Biology: It is used in biological studies to investigate the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine ring system is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may exert its effects through binding to the active site of enzymes or receptors, leading to changes in their conformation and activity. The specific pathways involved depend on the biological target and the context of its use.

Comparison with Similar Compounds

cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol can be compared with other similar compounds, such as:

    3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine: This compound shares the pyrazolo[1,5-a]pyrimidine ring system but lacks the cyclobutanol moiety.

    1-Methylcyclobutanol: This compound contains the cyclobutanol moiety but lacks the pyrazolo[1,5-a]pyrimidine ring system.

    Pyrazolo[1,5-a]pyrimidines: A class of compounds with similar ring systems but different substituents, which can affect their chemical and biological properties.

The uniqueness of this compound lies in the combination of the pyrazolo[1,5-a]pyrimidine ring system with the cyclobutanol moiety, which imparts specific chemical and biological properties that are not present in the individual components.

Properties

Molecular Formula

C12H14BrClN4O

Molecular Weight

345.62 g/mol

IUPAC Name

3-[[(3-bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl]-1-methylcyclobutan-1-ol

InChI

InChI=1S/C12H14BrClN4O/c1-12(19)3-7(4-12)5-15-10-2-9(14)17-11-8(13)6-16-18(10)11/h2,6-7,15,19H,3-5H2,1H3

InChI Key

LMIPEYVDELYMCY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)CNC2=CC(=NC3=C(C=NN23)Br)Cl)O

Origin of Product

United States

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